Cas no 1501949-22-9 ((2S)-2-amino-4-(cyclopentyloxy)butanoic acid)

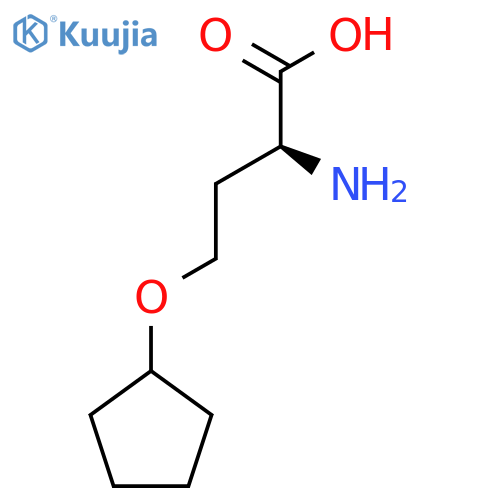

1501949-22-9 structure

商品名:(2S)-2-amino-4-(cyclopentyloxy)butanoic acid

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-4-(cyclopentyloxy)butanoic acid

- EN300-1300443

- 1501949-22-9

-

- インチ: 1S/C9H17NO3/c10-8(9(11)12)5-6-13-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1

- InChIKey: PKHJTCLAONCSIG-QMMMGPOBSA-N

- ほほえんだ: O(CC[C@@H](C(=O)O)N)C1CCCC1

計算された属性

- せいみつぶんしりょう: 187.12084340g/mol

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.9

- トポロジー分子極性表面積: 72.6Ų

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297718-0.05g |

2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 0.05g |

$719.0 | 2023-06-06 | ||

| Enamine | EN300-1300443-10.0g |

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 10g |

$5590.0 | 2023-06-06 | ||

| Enamine | EN300-1300443-0.05g |

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 0.05g |

$1091.0 | 2023-06-06 | ||

| Enamine | EN300-1300443-0.1g |

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 0.1g |

$1144.0 | 2023-06-06 | ||

| Enamine | EN300-1300443-0.5g |

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 0.5g |

$1247.0 | 2023-06-06 | ||

| Enamine | EN300-1300443-10000mg |

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1297718-50mg |

2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1297718-0.1g |

2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 0.1g |

$755.0 | 2023-06-06 | ||

| Enamine | EN300-1297718-250mg |

2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1300443-250mg |

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |

1501949-22-9 | 250mg |

$840.0 | 2023-09-30 |

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1501949-22-9 ((2S)-2-amino-4-(cyclopentyloxy)butanoic acid) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬